molecular formula C10H14N6O6S B121850 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate CAS No. 25030-31-3

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

Cat. No.: B121850
CAS No.: 25030-31-3
M. Wt: 346.32 g/mol
InChI Key: GNZLUJQJDPRUTD-UHFFFAOYSA-N
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Preparation Methods

Ellagic acid can be extracted from natural sources or synthesized chemically. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from plant materials. In industrial production, ellagic acid is often obtained through the hydrolysis of ellagitannins, which are complex polyphenolic compounds found in certain plants .

Comparison with Similar Compounds

Ellagic acid is often compared with other phenolic compounds such as gallic acid, tannic acid, and quercetin. While all these compounds exhibit antioxidant properties, ellagic acid is unique due to its ability to form stable complexes with metal ions and its higher potency in scavenging free radicals . Similar compounds include:

Ellagic acid stands out due to its diverse range of biological activities and its potential therapeutic applications in various diseases .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O6S/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H2,12,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZLUJQJDPRUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947893
Record name 9-(5-O-Sulfamoylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25030-31-3
Record name EA 68
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-O-Sulfamoylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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